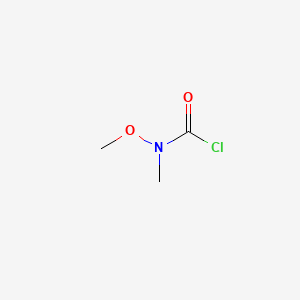
N-methoxy-N-methylcarbamoyl chloride
Vue d'ensemble
Description
N-methoxy-N-methylcarbamoyl chloride (NMMC) is a highly reactive organic compound that is widely used in the synthesis of a variety of compounds. It is a versatile reagent that is used in the synthesis of pharmaceuticals, agricultural chemicals, and other compounds. It appears as a clear colorless to slightly yellow liquid .
Synthesis Analysis
NMMC is a highly reactive compound that is widely used in the synthesis of a variety of compounds. It is a versatile reagent that is used in the synthesis of pharmaceuticals, agricultural chemicals, and other compounds. It has been used in the preparation of Weinreb amides .Molecular Structure Analysis
The molecular formula of NMMC is C3H6ClNO2 . It has a molecular weight of 123.54 . The InChI key is SHQJHXLWZDMQEJ-UHFFFAOYSA-N .Chemical Reactions Analysis
NMMC is a highly reactive compound. It reacts with water to form toxic fumes and hydrogen chloride, a toxic and corrosive gas .Physical And Chemical Properties Analysis
NMMC is a clear colorless to slightly yellow liquid . It has a boiling point of 60 °C/18 mmHg . The specific gravity is 1.22 and the refractive index is 1.4420 to 1.4440 (20°C, 589 nm) .Applications De Recherche Scientifique
Synthesis of N-Methoxy-N-methylamides
N-methoxy-N-methylcarbamoyl chloride serves as a pivotal reagent in the palladium-catalyzed coupling reactions for synthesizing N-methoxy-N-methylamides. This method enables the efficient attachment of a carbonyl equivalent to sp and sp2 carbon atoms, offering a versatile foundation for further chemical transformations. The technique highlights the compound's role in facilitating moderate to good yield syntheses, emphasizing its importance in synthetic organic chemistry (Murakami, Hoshino, Ito, & Ito, 1998).
Conversion of Carboxylic Acids to N-Methoxy-N-methylamides
Another significant application is the efficient conversion of carboxylic acids into N-methoxy-N-methylamides using N-methoxy-N-methylcarbamoyl chloride. This process, involving bis(trichloromethyl) carbonate and N,O-dimethylhydroxylamine hydrochloride, highlights the reagent's capacity to facilitate the creation of Weinreb amides, which are crucial intermediates for synthesizing various carbonyl functional groups through stable metal-chelated intermediates (Lee & Park, 2002).
Preparation of Secondary α-Ketoamides
N-methoxy-N-methylcarbamoyl chloride also finds application in the preparation of secondary α-ketoamides from acid chlorides via aminocarbonylation, utilizing carbamoylsilane. This method offers a convenient route for transforming acid chlorides into α-ketoamides, showcasing the reagent's utility in creating complex organic compounds with potential for further chemical manipulation (Ma, Liu, & Chen, 2016).
Photochemical Production of Methyl Chloride
In environmental chemistry, N-methoxy-N-methylcarbamoyl chloride has been implicated in the photochemical production of methyl chloride from simple lignin-like molecules in saline waters. This discovery provides insight into natural methyl chloride production mechanisms, potentially contributing to our understanding of atmospheric chemistry and the global chlorine budget (Moore, 2008).
Insights into Chemical Reactivity and Mechanisms
Studies on the reactivity of N-methyl-N-arylcarbamoyl chlorides with pyridines in dimethyl sulfoxide have provided valuable information on nucleophilic substitution reactions, contributing to a deeper understanding of chemical reactivity and mechanism design. This research underscores the importance of N-methoxy-N-methylcarbamoyl chloride in studying and elucidating complex chemical processes (Lee et al., 2001).
Safety And Hazards
Propriétés
IUPAC Name |
N-methoxy-N-methylcarbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2/c1-5(7-2)3(4)6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQJHXLWZDMQEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370576 | |
| Record name | N-methoxy-N-methylcarbamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methylcarbamoyl chloride | |
CAS RN |
30289-28-2 | |
| Record name | N-methoxy-N-methylcarbamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methoxy-N-methylcarbamoyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate](/img/structure/B1586231.png)
